An In-depth Technical Guide to the Chemical Properties and Applications of Brominated Anisole Derivatives
An In-depth Technical Guide to the Chemical Properties and Applications of Brominated Anisole Derivatives
A Note on the Target Compound: Initial searches for "4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene" did not yield specific, verifiable data in established chemical databases. This suggests the compound is not widely synthesized or characterized. To provide a scientifically accurate and valuable guide for researchers, this document will focus on the closely related and well-documented analogue, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene . This compound shares key structural features and serves as an excellent proxy for understanding the chemical behavior relevant to this class of molecules in drug development.
Executive Summary & Compound Identification
This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in pharmaceutical synthesis. This substituted brominated anisole derivative is of significant interest to drug development professionals due to its role as a foundational building block for complex active pharmaceutical ingredients (APIs). Its unique arrangement of a reactive bromine atom and two distinct ether functionalities makes it a versatile synthon for constructing intricate molecular architectures. We will explore its physicochemical properties, a representative synthetic pathway, its chemical reactivity, and its principal applications, with a focus on providing field-proven insights for laboratory application.
Compound Identification:
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | N/A |
| CAS Number | 173336-76-0 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₃ | Inferred |
| Molecular Weight | 275.14 g/mol | Inferred |
| Canonical SMILES | COCCCCOC1=C(C=C(Br)C=C1)OC | Inferred |
Physicochemical & Spectroscopic Profile
The physical properties of a compound are critical for its handling, storage, and use in reactions. The data below are essential for process safety and reaction design.
Table 2.1: Physicochemical Properties
| Property | Value | Significance in the Lab |
| Appearance | White to slight yellow crystalline solid or liquid mixture | Indicates purity and physical state under ambient conditions.[1] |
| Density | 1.313 g/cm³ | Important for mass-to-volume calculations in reaction setup.[1] |
| Boiling Point | 308.8 °C at 760 mmHg | Suggests low volatility; vacuum distillation would be required for purification to avoid decomposition.[1] |
| Flash Point | 124.4 °C | A high flash point indicates low flammability under standard lab conditions.[1] |
Spectroscopic Data Interpretation (Predicted)
While specific spectra for this exact compound are not publicly available, we can predict the key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on its structure. This predictive analysis is a crucial skill for chemists to verify the identity of synthesized molecules.
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¹H NMR: Expect three aromatic protons with distinct splitting patterns (likely a doublet, a singlet-like signal, and a doublet of doublets). Two methoxy groups will appear as sharp singlets around 3.3-4.0 ppm. The propyl chain protons will present as multiplets, with the two O-CH₂ groups being the most downfield.
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¹³C NMR: Expect 11 distinct carbon signals. The carbon attached to the bromine (C-Br) will be significantly shifted upfield compared to the other aromatic carbons. The four oxygenated carbons (two aromatic, two aliphatic) will appear in the 55-70 ppm range for the aliphatic and >140 ppm for the aromatic.
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Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, which is the definitive signature of a monobrominated compound. Key fragmentation would likely involve the loss of the methoxypropoxy side chain.
Synthesis & Mechanistic Insight
The synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene typically starts from a more common precursor, 4-bromo-2-methoxyphenol. The key transformation is a Williamson ether synthesis.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol details the alkylation of the phenolic hydroxyl group.
Expertise Behind the Choices:
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Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base. It is sufficient to deprotonate the phenol without causing unwanted side reactions. A stronger base like sodium hydride (NaH) could be used for faster reaction but requires more stringent anhydrous conditions.
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Solvent Selection: Acetone or DMF (N,N-Dimethylformamide) are excellent polar aprotic solvents for this Sₙ2 reaction. They effectively dissolve the ionic intermediates and reactants without participating in the reaction.
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Alkylating Agent: 1-Bromo-3-methoxypropane is the corresponding alkyl halide required to install the desired side chain. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) could be added to accelerate the reaction, especially in a biphasic system.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous acetone (10 mL per gram of phenol) in a round-bottom flask, add finely ground potassium carbonate (1.5 eq.).
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Reagent Addition: Add 1-bromo-3-methoxypropane (1.1 eq.) to the suspension.
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Reaction Conditions: Stir the mixture vigorously under a reflux condenser at the boiling point of acetone (~56 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Caption: Williamson ether synthesis workflow.
Chemical Reactivity & Derivatization Potential
The reactivity of this molecule is dominated by the carbon-bromine bond, making it an ideal substrate for cross-coupling reactions—a cornerstone of modern drug discovery.
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Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This allows for the formation of a new carbon-carbon bond, attaching diverse aryl or heteroaryl groups at the C4 position.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary or secondary amines. This is a critical transformation for synthesizing many drug candidates.
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Grignard/Organolithium Formation: The bromide can be converted into a highly reactive organometallic species by reaction with magnesium (Grignard) or an organolithium reagent (e.g., n-BuLi). This "umpolung" (reversal of polarity) turns the electrophilic carbon into a potent nucleophile, capable of reacting with a range of electrophiles like aldehydes, ketones, and nitriles.
Applications in Medicinal Chemistry
The primary driver for the synthesis of this compound is its role as a key intermediate in the production of Aliskiren.[1] Aliskiren is a direct renin inhibitor used for the treatment of hypertension. The 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene moiety serves as a core scaffold onto which the rest of the complex Aliskiren molecule is constructed. The strategic placement of the ether groups helps to modulate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the final drug molecule.
The utility of brominated compounds in drug design is a well-established strategy. The bromine atom can increase lipophilicity, improve binding affinity through halogen bonding, and serve as a handle for late-stage functionalization to create compound libraries for screening.
Safety, Handling, & Storage
As no specific Safety Data Sheet (SDS) is available for this compound, a conservative approach based on structurally similar chemicals is required.
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Hazard Classification (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- This guide is based on inferred chemical principles and data from related compounds due to the lack of specific liter
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

